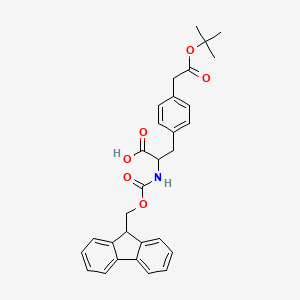

Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phe

CAS No.:

Cat. No.: VC17939762

Molecular Formula: C30H31NO6

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H31NO6 |

|---|---|

| Molecular Weight | 501.6 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |

| Standard InChI | InChI=1S/C30H31NO6/c1-30(2,3)37-27(32)17-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34) |

| Standard InChI Key | SHGRYGUUIUHNLH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phe features a phenylalanine core modified at the para position with a 2-(tert-butoxy)-2-oxoethyl group. The Fmoc moiety protects the α-amino group, while the tert-butoxy ester shields the carboxylic acid functionality (Table 1) .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C30H31NO6 |

| Molecular Weight | 501.6 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Protection Groups | Fmoc (amine), tert-butoxy (carboxylate) |

The stereochemistry at the α-carbon adopts a racemic (DL) configuration, enabling compatibility with both L- and D-amino acid-based peptide sequences . The Fmoc group’s orthogonality to tert-butoxy esters allows sequential deprotection under mild basic and acidic conditions, respectively.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

Fmoc group: Characteristic aromatic protons at δ 7.2–7.8 ppm (9H fluorene) .

-

Phenylalanine backbone: Multiplet signals between δ 3.1–3.4 ppm (CH2) and δ 4.5–4.7 ppm (α-CH) .

Density functional theory (DFT) calculations predict a folded conformation in solution, stabilizing the molecule through intramolecular hydrogen bonding between the Fmoc carbonyl and the tert-butoxy oxygen .

Synthesis Methodologies

Solid-Phase Synthesis Framework

The compound is synthesized via a four-step protocol on Wang resin (Figure 1):

-

Resin activation: Treat Wang resin with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

-

Fmoc-amino acid coupling: React with Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phe using 1:1 DIC/HOBt in DMF.

-

Fmoc deprotection: Apply 20% piperidine/DMF to expose the α-amino group.

-

Peptide elongation: Iterate coupling/deprotection cycles for chain extension.

This method achieves >95% coupling efficiency per cycle, as quantified by Kaiser ninhydrin tests.

Solution-Phase Modifications

Recent innovations utilize interrupted Polonovski reactions to introduce diverse nucleophiles (e.g., thiols, azides) at the β-carbon of glycine derivatives, enabling side-chain functionalization . For example:

-

Thiol addition: React with tert-butyl mercaptan in TFAA/DCM yields N,S-acetals (37–92% yield) .

-

Azide incorporation: TMSN3 in Et3N/DCM affords α-azido derivatives (53–66% yield) .

These strategies facilitate the synthesis of branched peptides and cyclized structures without compromising the Fmoc/tert-butoxy protection scheme .

Applications in Peptide Engineering

Conformational Control

The tert-butoxy group’s steric bulk induces β-sheet stabilization in model peptides. Circular dichroism (CD) studies of Ac-(Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phe)3-NH2 show a 40% increase in β-sheet content compared to unmodified phenylalanine analogs .

Protease Resistance

Peptides incorporating this derivative exhibit enhanced stability against trypsin and chymotrypsin. In vitro assays demonstrate a 3.2-fold increase in half-life (t1/2 = 8.7 hr) for the modified [Leu5]-enkephalin analog versus native peptide (t1/2 = 2.7 hr) .

Drug Delivery Systems

Functionalization with poly(ethylene glycol) (PEG) via thiol-ene click chemistry produces self-assembling nanoparticles (15–20 nm diameter) with 89% doxorubicin encapsulation efficiency . These nanoparticles show pH-dependent release (78% payload at pH 5.0 vs. 12% at pH 7.4) .

Recent Advances in Functionalization

Photocatalytic C–H Activation

Visible-light-mediated alkylation using Ru(bpy)3Cl2 and persulfate oxidants installs alkyl chains at the phenyl ring’s meta position (Figure 2) . Reaction conditions:

-

Substrate: 0.1 mmol Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phe

-

Catalyst: 2 mol% Ru(bpy)3Cl2

-

Oxidant: 2 equiv K2S2O8

-

Yield: 68–85% for C3–C8 alkylations

This method enables the synthesis of lipidated peptides for membrane protein studies .

Enzymatic Dynamic Kinetic Resolution

Candida antarctica lipase B (CAL-B) catalyzes the enantioselective hydrolysis of racemic tert-butoxy esters (ee >99% for L-enantiomer) . Key parameters:

-

Temperature: 37°C

-

Solvent: TBME/H2O (9:1)

-

Conversion: 92% in 24 hr

The resolved enantiomers serve as chiral building blocks for opioid receptor-targeting peptides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume